molecular formula C20H16N6OS B2514174 1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 868967-21-9

1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2514174
CAS No.: 868967-21-9
M. Wt: 388.45
InChI Key: XAZLJSFFAYMSIE-UHFFFAOYSA-N
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Description

The compound contains several structural domains that are of interest in medicinal chemistry, including an indole ring, a triazole ring, and a pyridazine ring . These structural domains are often found in biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the indole, triazole, and pyridazine rings. These rings can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole, triazole, and pyridazine rings can influence properties such as dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of research due to their broad spectrum of biological and pharmacological activities. Compounds like "1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone" play a pivotal role as intermediates in creating various heterocycles including thiophene, oxazole, triazole, pyrimidine, and quinoxaline derivatives. These synthesized heterocycles are explored for their potential applications in treating various diseases due to their antimicrobial, antifungal, and antiviral properties (Salem et al., 2021; Abdelriheem et al., 2017).

Biological and Medicinal Exploration

The compound's utility extends into biological and medicinal research, particularly in the synthesis of nitrogen/sulfur heterocycles linking various rings such as indole, triazole, pyridazine, and quinoxaline. These compounds exhibit a wide range of biological activities, making them subjects of interest for drug development and pharmacological studies (Boraei et al., 2020).

Antimicrobial and Antifungal Activities

Synthesized derivatives from this compound have been evaluated for their antimicrobial and antifungal activities. Research has shown that such compounds can be potent against various bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial and antifungal agents (Hassan, 2013; Attaby et al., 2006).

Antitumor and Anticancer Agents

The compound's derivatives have been synthesized and tested for their antitumor and anticancer activities. These studies aim to identify new therapeutic agents that could be effective against various cancer types, highlighting the significance of such compounds in cancer research (Abdelhamid et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Compounds with similar structures have been found to possess a range of pharmacological properties, such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-19(25-12-10-14-5-1-2-7-16(14)25)13-28-18-9-8-17-22-23-20(26(17)24-18)15-6-3-4-11-21-15/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLJSFFAYMSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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